molecular formula C16H23NO2 B4843509 N-[1-(4-isopropylphenyl)ethyl]tetrahydro-2-furancarboxamide

N-[1-(4-isopropylphenyl)ethyl]tetrahydro-2-furancarboxamide

Cat. No. B4843509
M. Wt: 261.36 g/mol
InChI Key: XROJQAUWBULDQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • A related compound, N-(4-bromophenyl)furan-2-carboxamide, was synthesized through a reaction involving furan-2-carbonyl chloride and 4-bromoaniline, yielding high yields of 94% (Siddiqa et al., 2022).

Molecular Structure Analysis

  • Crystallographic and spectroscopic studies on related compounds, such as 2,5-bis(4-guanylphenyl)furan (an analogue of berenil), have revealed insights into molecular interactions and binding affinities (Laughton et al., 1995).

Chemical Reactions and Properties

  • The synthesis of related furan-2-carboxamide compounds involved reactions with various reagents under specific conditions, demonstrating diverse chemical reactivities and properties (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

  • While specific data on the physical properties of N-[1-(4-isopropylphenyl)ethyl]tetrahydro-2-furancarboxamide is not directly available, related studies on furan derivatives offer insights. For example, enzymatic polymerization of furan derivatives has been explored, providing information on molecular weights and structural properties (Jiang et al., 2015).

Chemical Properties Analysis

  • The chemical properties of furan-2-carboxamide derivatives have been investigated in various studies, revealing how different substituents and reaction conditions influence the properties of these compounds. For instance, studies on the antimuscarinic activity of certain derivatives provide insights into their chemical behavior and potential applications (Brown et al., 1993).

Mechanism of Action

If the compound is biologically active, the mechanism of action describes how it interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or interacting with DNA .

Safety and Hazards

This section would cover the compound’s toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposal .

properties

IUPAC Name

N-[1-(4-propan-2-ylphenyl)ethyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-11(2)13-6-8-14(9-7-13)12(3)17-16(18)15-5-4-10-19-15/h6-9,11-12,15H,4-5,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROJQAUWBULDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[4-(propan-2-yl)phenyl]ethyl}oxolane-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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